Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
Overview
Description
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol . This compound is known for its unique bicyclic structure, which includes a norbornene ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the norbornene derivative.
Reaction Conditions: The norbornene derivative undergoes a series of reactions, including amination and esterification, to introduce the amino and ester functional groups.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification systems .
Chemical Reactions Analysis
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in the investigation of enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis under physiological conditions. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate: Lacks the double bond in the bicyclic ring.
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate: The free base form without the hydrochloride salt.
The presence of the hydrochloride salt in this compound enhances its solubility in water, making it more suitable for biological and medicinal applications .
Properties
IUPAC Name |
methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h2-3,5-8H,4,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDHULQNPIYFBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1N)C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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